molecular formula C17H19ClN2OS B4171283 1-[(3-Chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea

1-[(3-Chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea

Cat. No.: B4171283
M. Wt: 334.9 g/mol
InChI Key: ZMZMFOMLBOGNPD-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a chlorobenzyl group, a hydroxypropyl group, and a phenyl group attached to a thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea typically involves the reaction of 3-chlorobenzylamine, 2-hydroxypropylamine, and phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

3-chlorobenzylamine+2-hydroxypropylamine+phenyl isothiocyanateN-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea\text{3-chlorobenzylamine} + \text{2-hydroxypropylamine} + \text{phenyl isothiocyanate} \rightarrow \text{1-[(3-Chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea} 3-chlorobenzylamine+2-hydroxypropylamine+phenyl isothiocyanate→N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl and chlorobenzyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N’-phenylthiourea: Lacks the hydroxypropyl group.

    N-(3-chlorobenzyl)-N’-phenylthiourea: Lacks the hydroxypropyl group.

    N-(2-hydroxypropyl)-N’-phenylthiourea: Lacks the chlorobenzyl group.

Uniqueness

N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is unique due to the presence of both the hydroxypropyl and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

N-(3-chlorobenzyl)-N-(2-hydroxypropyl)-N’-phenylthiourea is a compound with potential applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and may offer valuable properties for research and industrial applications. Further studies are needed to fully understand its potential and mechanism of action.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-1-(2-hydroxypropyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-13(21)11-20(12-14-6-5-7-15(18)10-14)17(22)19-16-8-3-2-4-9-16/h2-10,13,21H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZMFOMLBOGNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC(=CC=C1)Cl)C(=S)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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